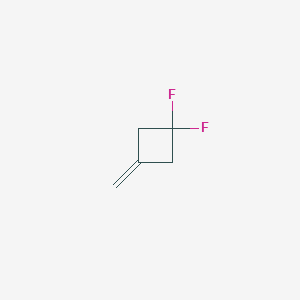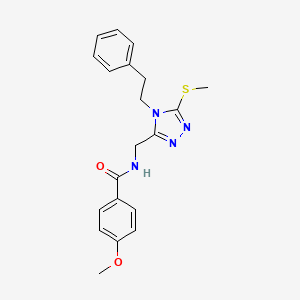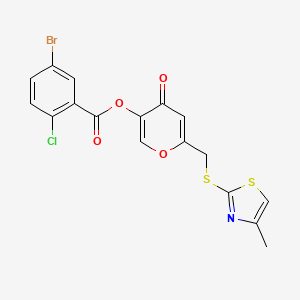
N-((1-benzylpiperidin-4-yl)methyl)-2,5-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(1-Benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine is a related compound . It’s a complex organic molecule with potential applications in pharmaceuticals .
Synthesis Analysis
In a study, the compound N′-(1-benzylpiperidin-4-yl)acetohydrazide was synthesized as a starting material for the synthesis of a wide variety of Fentanyl-based analgesics . Another synthesis involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst .Molecular Structure Analysis
The crystal structure of N′-(1-benzylpiperidin-4-yl)acetohydrazide is monoclinic Cc with unit cell parameters a = 14.1480 (3) Å, b = 14.1720 (4) Å, c = 27.6701 (7) Å, β = 96.956 (1)°, α = γ = 90° .Chemical Reactions Analysis
While specific chemical reactions involving “N-((1-benzylpiperidin-4-yl)methyl)-2,5-dimethylbenzenesulfonamide” are not available, related compounds such as fentanyl analogues have been studied extensively .科学的研究の応用
Vasodilator Properties and Pharmacokinetics
Nicardipine hydrochloride, closely related to the chemical family of "N-((1-benzylpiperidin-4-yl)methyl)-2,5-dimethylbenzenesulfonamide," has been identified as a potent vasodilator. A study investigated its pharmacokinetics across different species, including humans, revealing significant insights into its metabolism and systemic availability. The research highlighted the impact of dosage on plasma half-life and volume distribution, suggesting a marked first-pass effect and potential saturation of metabolic activity at higher doses (Higuchi & Shiobara, 1980).
Enhancement of Slow Wave Sleep
Pimavanserin tartrate, another compound from the same chemical family, has been studied for its ability to selectively increase slow wave sleep (SWS) in healthy adult volunteers without adversely affecting attention or vigilance. This selective serotonin 5-HT(2A) receptor inverse agonist demonstrated a consistent increase in SWS across multiple doses, indicating its potential application in sleep-related disorders and research (Ancoli-Israel et al., 2011).
Occupational Health and Environmental Exposure
Research has also delved into occupational health aspects related to the exposure to compounds within the same chemical class. For instance, a study on workers exposed to benzene, a compound structurally and functionally related to "this compound," aimed at assessing occupational hazard risks. This study employed the Environmental Protection Agency (EPA) model for risk assessment, highlighting the importance of monitoring and managing health risks in industrial settings (Lu et al., 2016).
作用機序
Target of Action
Compounds with similar structures, such as donepezil , are known to inhibit acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve signal transmission by breaking down the neurotransmitter acetylcholine .
Biochemical Pathways
If the compound acts as an acetylcholinesterase inhibitor like donepezil , it could affect cholinergic signaling pathways, impacting various physiological processes such as muscle function, learning, and memory.
Result of Action
If it acts similarly to donepezil , it could potentially increase the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
特性
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-17-8-9-18(2)21(14-17)26(24,25)22-15-19-10-12-23(13-11-19)16-20-6-4-3-5-7-20/h3-9,14,19,22H,10-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFVZNUFXAPNTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2879438.png)
![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2879439.png)

![7-(4-bromophenyl)-3-((3-methoxybenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2879442.png)
![2,4-dichloro-5-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzene-1-sulfonamide](/img/structure/B2879443.png)
![N-[1-(pyrimidin-2-yl)piperidin-3-yl]prop-2-enamide](/img/structure/B2879444.png)

![N-(2-methylquinolin-4-yl)-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2879446.png)
![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-cyclopentylethanediamide](/img/structure/B2879447.png)
![4-fluoro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2879449.png)


![4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2879453.png)
